4-Acetylpiperazine-1-carbothioamide
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Overview
Description
4-Acetylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C₇H₁₃N₃OS and a molecular weight of 187.26 g/mol . This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its medicinal properties and has been the subject of various research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylpiperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with acetylating agents and thiocarbamoylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Acetylpiperazine-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Acetylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, the compound may exert its effects through modulation of oxidative stress pathways, contributing to its potential therapeutic benefits .
Comparison with Similar Compounds
4-Phenylpiperazine-1-carbothioamide: Similar structure but with a phenyl group instead of an acetyl group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with different substituents.
Carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole: These compounds share the carbothioamide functional group and have been studied for similar biological activities.
Uniqueness: 4-Acetylpiperazine-1-carbothioamide is unique due to its specific acetyl and thiocarbamoyl functional groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and modulate oxidative stress pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
4-acetylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIDEEAUMBPPCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365996 |
Source
|
Record name | 4-Acetylpiperazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388118-53-4 |
Source
|
Record name | 4-Acetylpiperazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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